molecular formula C12H18ClNO B13452462 rac-(2R,4S)-2-methyl-2-phenyloxan-4-amine hydrochloride

rac-(2R,4S)-2-methyl-2-phenyloxan-4-amine hydrochloride

Cat. No.: B13452462
M. Wt: 227.73 g/mol
InChI Key: MKPCWIPJSCGCOF-ZVWHLABXSA-N
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Description

rac-(2R,4S)-2-methyl-2-phenyloxan-4-amine hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which can influence its reactivity and interactions with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,4S)-2-methyl-2-phenyloxan-4-amine hydrochloride typically involves the following steps:

    Formation of the Oxane Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxane ring.

    Introduction of the Methyl and Phenyl Groups: The methyl and phenyl groups are introduced through alkylation reactions using suitable alkylating agents.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,4S)-2-methyl-2-phenyloxan-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group or the oxane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding oxane derivatives with oxidized functional groups.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted oxane or amine derivatives.

Scientific Research Applications

rac-(2R,4S)-2-methyl-2-phenyloxan-4-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of rac-(2R,4S)-2-methyl-2-phenyloxan-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-(2R,4S)-2-phenylpiperidine-4-carboxylic acid hydrochloride
  • rac-Methyl (2R,4S)-2-phenylpiperidine-4-carboxylate hydrochloride
  • rac-(2R,4S)-4-(dimethylphosphoryl)piperidine-2-carboxylic acid hydrochloride

Uniqueness

rac-(2R,4S)-2-methyl-2-phenyloxan-4-amine hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

(2R,4S)-2-methyl-2-phenyloxan-4-amine;hydrochloride

InChI

InChI=1S/C12H17NO.ClH/c1-12(9-11(13)7-8-14-12)10-5-3-2-4-6-10;/h2-6,11H,7-9,13H2,1H3;1H/t11-,12+;/m0./s1

InChI Key

MKPCWIPJSCGCOF-ZVWHLABXSA-N

Isomeric SMILES

C[C@@]1(C[C@H](CCO1)N)C2=CC=CC=C2.Cl

Canonical SMILES

CC1(CC(CCO1)N)C2=CC=CC=C2.Cl

Origin of Product

United States

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